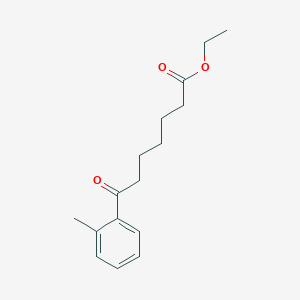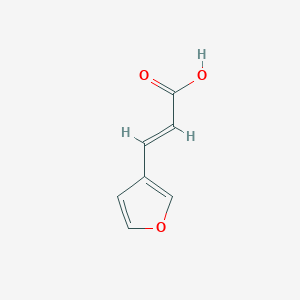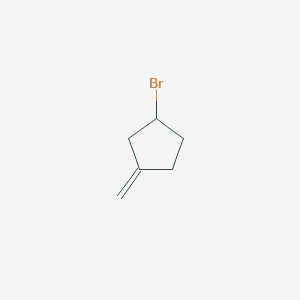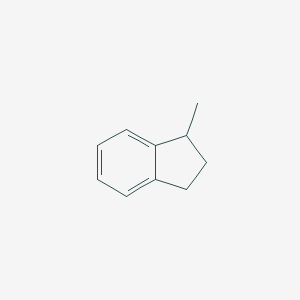
1-Methylindan
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylindan can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1-methylindene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the Friedel-Crafts alkylation of indan with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the continuous flow of hydrogen gas over a catalyst bed containing palladium or platinum, with the reaction mixture being maintained at high temperatures and pressures to ensure complete conversion of 1-methylindene to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylindanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-methylindanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts alkylation.
Major Products:
Oxidation: 1-Methylindanone.
Reduction: 1-Methylindanol.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Methylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Biology: Research has explored its potential as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which 1-Methylindan exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as a modulator of biochemical processes.
Comparaison Avec Des Composés Similaires
1-Methylindan can be compared to other indan derivatives such as indan, 2-methylindan, and 1,3-dimethylindan. Each of these compounds has unique properties and reactivity profiles:
Indan: Lacks the methyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Methylindan: The methyl group is positioned on the second carbon, leading to different reactivity and steric effects.
1,3-Dimethylindan: Contains two methyl groups, which can significantly alter its chemical properties and reactivity compared to this compound.
Propriétés
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKSKMDTAQBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862406 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-58-8, 27133-93-3 | |
| Record name | 1-Methylindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylindane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027133933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Methylindan has a molecular formula of C10H12 and a molecular weight of 132.20 g/mol.
A: Yes, research has explored the vibrational absorption and vibrational circular dichroism spectra of this compound, including studies on its chiral molecular structure and ring puckering conformations. [] Additionally, gas-phase circular dichroism and absorption spectra have been measured, providing insights into its electronic states and transitions. []
A: Under static reactor pyrolysis at 450°C, this compound is a major product in the thermal decomposition of tetralin, arising from neophyl radical rearrangement. [] Notably, liquid-phase pyrolysis of tetralin at higher concentrations also yields this compound as the primary product, although the reaction rate is only slightly faster. []
A: High-pressure thermal hydrogenolysis of tetralin yields n-butylbenzene, styrene, ethylene, This compound, and o-propyltoluene as primary cracking products. These reactions are proposed to proceed via chain mechanisms. []
A: Yes, this compound is a significant product in the thermal decomposition of decalin under supercritical conditions. [] This isomerization reaction pathway is favored at high pressures. []
A: Pyrite/pyrrhotite catalyzes the conversion of tetralin to naphthalene, This compound, and n-butylbenzene. Notably, distinct mechanistic differences are observed in the formation of naphthalene and this compound from tetralin, and the catalytic activity differs between pyrite and pyrrhotite. []
A: Research has investigated the relative reactivity of this compound and related compounds towards trichloromethyl radicals. [] Steric effects play a significant role in these reactions, influencing the reactivity compared to additive values. []
A: this compound is a key product in coal liquefaction processes involving tetralin as a hydrogen donor solvent. [] Studies using tritium as a tracer have demonstrated the hydrogen mobility of tetralin under coal liquefaction conditions, leading to the formation of this compound, naphthalene, and n-butylbenzene. []
A: this compound serves as a valuable building block in organic synthesis. For instance, it is used as a starting material for preparing diamine monomers incorporated into polyimides with high glass transition temperatures and good solubility. []
A: Yes, this compound possesses a chiral center, resulting in two enantiomers. Research has focused on understanding the chiral molecular structure of substituted indans, including (S)-1-methylindan and (R)-1-methylindan-1-d, using vibrational circular dichroism spectroscopy and quantum chemical calculations. []
A: this compound exhibits two main ring puckering conformations, with the conformation leading to a pseudoequatorial methyl substituent being more abundant than the pseudoaxial conformation. []
A: Yes, CNDO/S calculations have been employed to investigate the circular dichroism of this compound, providing insights into its electronic structure and spectral properties. [, ]
A: The presence of the methyl substituent in this compound significantly impacts its reactivity and conformational preferences compared to unsubstituted indan. [, ] For example, steric effects arising from the methyl group influence the reactivity towards free radicals. [] Furthermore, the position of the methyl group dictates the stereochemistry of products formed in reactions like the titanium(IV)-catalyzed carbon allylation. []
ANone: Yes, research on this compound extends to various other areas, including:
- Perfluoro derivatives: Studies have investigated the reactions of perfluoro-1-methylindan with SiO2-SbF5. [, , ]
- Electrochemical transformations: Research has explored the electrochemical generation of o-(3-butenyl)phenyl anions and radicals, which can cyclize to form this compound. [, ]
- Spirocyclic compounds: Synthetic routes have been developed for incorporating the this compound moiety into spirocyclic structures, such as 1'-methylindan-2-spiro-2'-piperazine, with potential biological activity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)
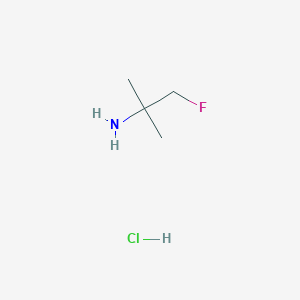
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)
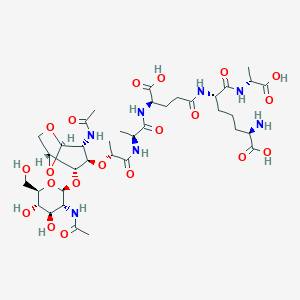
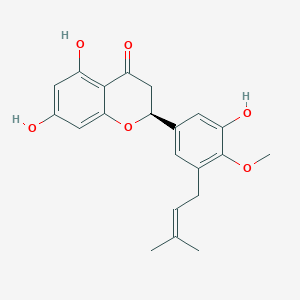
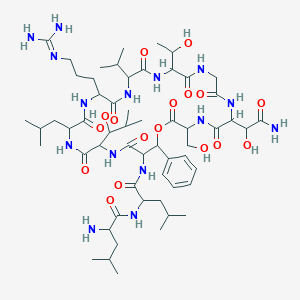

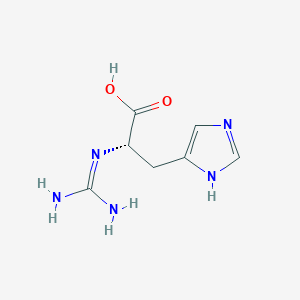
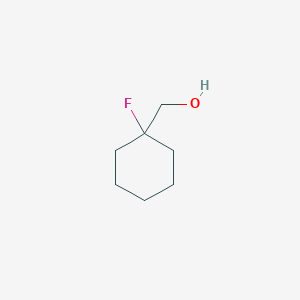
![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)
